![molecular formula C12H12O5 B2885410 2,2-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione CAS No. 109610-93-7](/img/structure/B2885410.png)

2,2-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

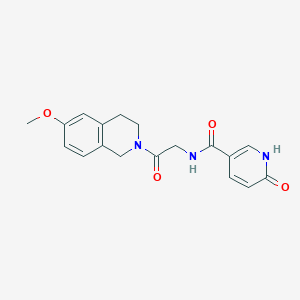

The compound “2,2-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione” is a chemical compound with the molecular formula C12H12O5 . The asymmetric unit of this compound contains two independent molecules. In each, the 1,3-dioxane ring adopts an envelope conformation with the dimethyl-substituted C atom forming the flap .

Synthesis Analysis

Meldrum’s acid and its derivatives have been widely used in organic synthesis due to their interesting conformational features . The title compound is linked by the 1,3-dioxane ring .Molecular Structure Analysis

In the title compound, bond lengths and angles are in agreement with those of similar structures . The dioxane ring is in a distorted envelope conformation with the C14 atom bonded to the two methyl groups forming the flap .Chemical Reactions Analysis

The crystal structure of the compound is stabilized by weak intermolecular C-H⋯O hydrogen bonds .Physical And Chemical Properties Analysis

The compound has a molecular weight of 236.22 . More detailed physical and chemical properties are not specified in the available resources.Applications De Recherche Scientifique

Crystal Structure Analysis

Research has been conducted to understand the crystal structure of derivatives of 2,2-Dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione. These studies have provided insights into the molecular conformation, which is stabilized by intramolecular interactions such as hydrogen bonding. The understanding of crystal structures aids in the comprehension of the compound's chemical behavior and potential applications in material science and molecular engineering (Krapivin et al., 1988), (Moncol’ et al., 2014).

Chemical Reactions and Synthesis

The compound has been used in various chemical reactions, such as ring-opening reactions with cyclic secondary amines, leading to the formation of new structures. These studies contribute to the field of synthetic chemistry, offering new pathways for the synthesis of complex molecules (Šafár̆ et al., 2000).

Pyrolytic Generation Studies

Investigations into the pyrolytic generation of methyleneketene from derivatives of this compound have provided valuable information about the thermal stability and decomposition pathways of this compound. This knowledge is crucial for applications that involve high-temperature processes (Brown et al., 1976).

Supramolecular Structures

Research has also delved into the supramolecular structures formed by derivatives of this compound, examining how weak intermolecular interactions influence the assembly and properties of the molecular crystals. Such studies are significant for the development of new materials with tailored properties (Low et al., 2002).

Selective Hydrogenation Studies

Selective hydrogenation of the exocyclic double bond in derivatives of this compound has been studied, highlighting the chemical reactivity and potential for creating compounds with specific characteristics through selective modifications (Krapivin et al., 1989).

Propriétés

IUPAC Name |

2,2-dimethyl-5-[(5-methylfuran-2-yl)methylidene]-1,3-dioxane-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-7-4-5-8(15-7)6-9-10(13)16-12(2,3)17-11(9)14/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGSQHBSHYQLED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)OC(OC2=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({2-Methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]phenyl}sulfonyl)-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B2885332.png)

![4-methyl-N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2885337.png)

![3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[(4-Aminophenyl)methyl]-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2885340.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B2885345.png)

![N-(4-methylthiazol-2-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2885346.png)

![2-(4-chlorophenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2885350.png)